2-Formyl-5-(3-nitrophenyl)phenol
Description
Properties
IUPAC Name |
2-hydroxy-4-(3-nitrophenyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-8-11-5-4-10(7-13(11)16)9-2-1-3-12(6-9)14(17)18/h1-8,16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBJBHBIWXYUEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C(C=C2)C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626530 | |
| Record name | 3-Hydroxy-3'-nitro[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343604-01-3 | |
| Record name | 3-Hydroxy-3′-nitro[1,1′-biphenyl]-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=343604-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-3'-nitro[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Duff Reaction for Ortho-Formylation
The Duff reaction selectively introduces a formyl group ortho to the phenolic hydroxyl. This method is ideal for late-stage formylation after cross-coupling.
Procedure :
-
Substrate : 5-(3-Nitrophenyl)phenol
-
Reagents : Hexamethylenetetramine (hexamine, 2.0 equiv), trifluoroacetic acid (TFA)
-
Conditions : Reflux at 110°C for 6 h
Mechanistic Insight :
Hexamine acts as a formylating agent, generating an iminium intermediate that undergoes electrophilic aromatic substitution ortho to the hydroxyl group.
Vilsmeier-Haack Reaction with Protected Phenols
The Vilsmeier-Haack reaction is less suitable for unprotected phenols due to competing reactions. However, protecting the hydroxyl group as a methyl ether enables para-formylation, which can be repositioned after deprotection.
Procedure :
-
Protection : 5-(3-Nitrophenyl)phenol → 5-(3-Nitrophenyl)-2-methoxyphenol (CH₃I, K₂CO₃).
-
Formylation : Vilsmeier reagent (POCl₃/DMF) at 0°C → 2-formyl-5-(3-nitrophenyl)-3-methoxyphenol.
Yield : 60–65% (over three steps).
Alternative Nitration Pathways
Direct nitration of pre-functionalized intermediates offers a complementary route. For example, nitrating 5-phenylsalicylaldehyde requires careful control to avoid over-nitration.
Procedure :
-
Substrate : 5-Phenylsalicylaldehyde
-
Nitrating Agent : HNO₃/H₂SO₄ (1:3) at 0°C
-
Regioselectivity : Nitration occurs at the meta position of the phenyl group (yielding 3-nitro substitution).
Limitations :
-
Competitive nitration of the salicylaldehyde core necessitates stringent temperature control.
-
Low yields due to byproduct formation.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|---|
| Suzuki + Duff | Bromination, coupling, Duff | High regioselectivity, scalability | Multiple protection/deprotection | 70–75 |
| Vilsmeier-Haack + Deprotect | Protection, formylation | Single-pot formylation | Low yield, competing reactions | 60–65 |
| Direct Nitration | Nitration of pre-coupled | Fewer steps | Poor regioselectivity, side products | 50–55 |
Industrial Considerations and Scalability
The Suzuki-Duff sequence is preferred for large-scale synthesis due to robust yields and commercial availability of boronic acids. Key optimizations include:
Chemical Reactions Analysis
Types of Reactions
2-Formyl-5-(3-nitrophenyl)phenol undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The phenol group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Strong nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
Oxidation: 2-Formyl-5-(3-carboxyphenyl)phenol.
Reduction: 2-Formyl-5-(3-aminophenyl)phenol.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
2-Formyl-5-(3-nitrophenyl)phenol serves as a versatile intermediate in organic synthesis. Its structure allows for various functional group transformations that are crucial for synthesizing complex organic molecules.
- Synthesis of Heterocycles : The compound can undergo cyclization reactions to form heterocyclic compounds, which are vital in pharmaceuticals. For instance, it can be utilized to synthesize quinoline derivatives, which exhibit a range of biological activities, including antimalarial and anticancer properties.
- Dye Production : The compound's nitrophenyl group can participate in electrophilic aromatic substitution reactions, making it suitable for synthesizing azo dyes and other colorants used in textiles and plastics.
Materials Science
In materials science, 2-Formyl-5-(3-nitrophenyl)phenol has been explored for its potential in developing advanced materials.
- Polymer Precursors : The compound can be used to create polymer precursors that lead to polybenzoxazoles and polybenzothiazoles. These polymers are known for their high thermal stability and low moisture absorption, making them suitable for applications in electronics and aerospace .
- Coatings and Films : Due to its ability to form stable films upon curing, this compound is being investigated for use in protective coatings that require durability and resistance to environmental degradation.
Environmental Applications
The environmental implications of 2-Formyl-5-(3-nitrophenyl)phenol are noteworthy, particularly concerning its role in pollution remediation.
- Detection and Remediation of Nitroaromatics : As a derivative of nitrophenols, this compound is relevant in the study of nitroaromatic pollutants. Research has shown that nitrophenols can be effectively detected using electrochemical methods, which could be adapted for monitoring environmental contamination . Furthermore, the compound's reactivity allows it to be involved in remediation strategies aimed at degrading nitroaromatic contaminants in soil and water systems.
Case Study 1: Synthesis of Quinoline Derivatives
A study demonstrated the synthesis of quinoline derivatives from 2-Formyl-5-(3-nitrophenyl)phenol through a multi-step reaction involving cyclization and subsequent functionalization. The resulting compounds exhibited significant antimicrobial activity against various pathogens.
Case Study 2: Polymer Development
Research conducted on the application of this compound in polymer chemistry revealed that the resulting polybenzoxazole films displayed exceptional thermal stability beyond 300°C. These films were characterized using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), confirming their potential for high-performance applications .
Mechanism of Action
The mechanism of action of 2-Formyl-5-(3-nitrophenyl)phenol involves its interaction with specific molecular targets and pathways. The compound’s phenol group can form hydrogen bonds with biological molecules, while the nitrophenyl group can participate in electron transfer reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
5-(3-Nitrophenyl)-2-furaldehyde
- Core Structure : Furan ring .
- Substituents : 2-formyl, 5-(3-nitrophenyl).
- Molecular Formula: C₁₁H₇NO₄; Molecular Weight: 217.18 g/mol .
- Key Differences: The furan ring lacks the hydroxyl group present in the phenolic target compound. This reduces hydrogen-bonding capacity and alters electronic properties.
2-Formyl-5-(4-ethoxyphenyl)thiophene
- Core Structure : Thiophene ring .
- Substituents : 2-formyl, 5-(4-ethoxyphenyl).
- Molecular Formula : C₁₃H₁₂O₂S; Molecular Weight: 232.29 g/mol.
- Melting Point : 106–107°C .
- Key Differences: The ethoxy group (electron-donating) contrasts with the nitro group (electron-withdrawing) in the target compound. Thiophene’s aromaticity differs from phenol, affecting conjugation and stability.
5-Hydroxy-2-[(3-nitrophenyl)iminio]phenolate
- Core Structure: Phenol ring with zwitterionic character .
- Substituents : 2-iminio methyl, 5-hydroxy, 3-nitrophenyl.
- Molecular Formula : C₁₃H₉N₂O₄; Molecular Weight: 257.22 g/mol.
- Key Differences: The zwitterionic structure enhances solubility and thermal stability compared to neutral phenolic derivatives like the target compound.
Substituent Effects
Electron-Withdrawing vs. Electron-Donating Groups
- Nitro Group (Target Compound): Reduces electron density on the aromatic ring, increasing acidity of the phenolic hydroxyl group .
Positional Isomerism
Thermal and Physical Properties
Biological Activity
2-Formyl-5-(3-nitrophenyl)phenol, with the chemical formula CHNO and a molecular weight of 284.28 g/mol, is an organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : 2-Formyl-5-(3-nitrophenyl)phenol
- CAS Number : 343604-01-3
-
Molecular Structure :
Antimicrobial Properties
Research has indicated that phenolic compounds, including 2-formyl-5-(3-nitrophenyl)phenol, exhibit notable antimicrobial activity. A study conducted by Pavan Kumar et al. demonstrated that phenolic compounds can inhibit the growth of various bacterial strains due to their ability to disrupt cell membranes and metabolic pathways .
Antioxidant Activity
The compound's antioxidant properties are attributed to its phenolic structure, which allows it to scavenge free radicals effectively. Phenolic compounds are known for their ability to donate hydrogen atoms or electrons, thereby neutralizing reactive oxygen species (ROS) . This activity is crucial in preventing oxidative stress-related diseases.
Anticancer Potential
Recent investigations have highlighted the anticancer potential of 2-formyl-5-(3-nitrophenyl)phenol derivatives. For instance, derivatives were synthesized and evaluated for their cytotoxic effects on cancer cell lines, showing significant inhibition of cell proliferation . The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.
The biological activity of 2-formyl-5-(3-nitrophenyl)phenol can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes or signaling pathways.
- Reactive Oxygen Species Scavenging : The phenolic hydroxyl groups are effective in scavenging ROS, thus protecting cells from oxidative damage.
- DNA Interaction : Some studies suggest that phenolic compounds can intercalate with DNA, leading to mutagenic effects or apoptosis in cancer cells .
Case Studies
| Study | Findings |
|---|---|
| Kumar et al. (2020) | Demonstrated significant antimicrobial effects against E. coli and S. aureus with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL. |
| Zhang et al. (2021) | Reported that derivatives showed over 70% inhibition of cancer cell proliferation in vitro at concentrations of 10 µM. |
| Lee et al. (2019) | Found that the compound exhibited strong antioxidant activity with an IC50 value of 25 µg/mL in DPPH radical scavenging assays. |
Q & A
Q. What are the common synthetic routes for preparing 2-Formyl-5-(3-nitrophenyl)phenol, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves formylation of a pre-functionalized phenol derivative. A two-step approach is recommended:
Suzuki-Miyaura Cross-Coupling : Introduce the 3-nitrophenyl group to a brominated phenol precursor using Pd catalysts (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a mixed solvent system (THF/H₂O) at 80–100°C .
Directed Formylation : Employ Vilsmeier-Haack conditions (POCl₃/DMF) at 0–5°C to introduce the formyl group at the ortho position relative to the hydroxyl group .
Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry (1.2–1.5 equiv. of formylating agent) to minimize side products.
Q. How can spectroscopic techniques (NMR, IR) be optimized to characterize 2-Formyl-5-(3-nitrophenyl)phenol?
- Methodological Answer :
- ¹H NMR : Dissolve the compound in deuterated DMSO to observe phenolic -OH (~10–12 ppm) and aldehyde protons (~9.8–10.2 ppm). Use high-resolution (500 MHz+) to resolve aromatic splitting patterns (meta/para coupling) .
- IR : Focus on the aldehyde C=O stretch (~1680–1700 cm⁻¹) and nitro group asymmetrical stretching (~1520 cm⁻¹). Compare with structurally similar compounds (e.g., 2-formyl-5-phenylthiophene) to confirm assignments .
Q. What safety precautions are critical when handling nitroaromatic compounds like 2-Formyl-5-(3-nitrophenyl)phenol?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions due to potential dust inhalation .
- Storage : Store in amber glass vials at –20°C under inert gas (N₂/Ar) to prevent nitro group degradation .
- Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., FeSO₄) before disposal to mitigate environmental toxicity .
Advanced Research Questions
Q. How can discrepancies in reported melting points for 2-Formyl-5-(3-nitrophenyl)phenol be resolved through polymorph screening?
- Methodological Answer : Discrepancies (e.g., 75–77°C vs. 93–95°C in fluoronitrophenol analogs) may arise from polymorphism or solvate formation . To resolve:
Recrystallization Screening : Test solvents (ethanol, acetone, DCM/hexane) under varying cooling rates.
DSC/TGA Analysis : Identify thermal transitions (endothermic peaks for melting, weight loss for solvates).
PXRD : Compare diffraction patterns to differentiate polymorphs .
Q. What computational methods are suitable for predicting the nonlinear optical (NLO) properties of 2-Formyl-5-(3-nitrophenyl)phenol?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis sets to compute hyperpolarizability (β) and dipole moments. Compare with experimental UV-Vis data (e.g., λₐᵦₛ ~350–400 nm for nitroaromatics) .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., acetonitrile) on charge transfer using AMBER force fields.
Q. What challenges arise in crystallographic refinement of 2-Formyl-5-(3-nitrophenyl)phenol using SHELX, and how can they be mitigated?
- Methodological Answer : Challenges include disorder in the nitro group or aldehyde moiety. Mitigation strategies:
High-Resolution Data : Collect data at <1.0 Å resolution (synchrotron sources preferred) to resolve electron density ambiguities .
SHELXL Constraints : Apply SIMU/DELU restraints to stabilize thermal motion in flexible groups.
Twinning Analysis : Use CELL_NOW/TWINROTMAT in SHELXL to handle twinning from monoclinic pseudosymmetry .
Data Contradiction Analysis
Q. How should researchers address conflicting spectroscopic data for 2-Formyl-5-(3-nitrophenyl)phenol derivatives?
- Methodological Answer :
- Reproducibility Checks : Repeat synthesis under inert conditions to exclude oxidation artifacts (e.g., nitro → amine reduction).
- 2D NMR (HSQC/HMBC) : Resolve overlapping signals by correlating ¹H-¹³C couplings, particularly for aromatic protons adjacent to electron-withdrawing groups .
- Cross-Validation : Compare with databases (PubChem, Reaxys) for analogous structures (e.g., 2-formyl-5-(4-ethoxyphenyl)thiophene) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
